(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-1H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid
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Overview
Description
The compound (2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-1H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid is a complex organic molecule with significant biochemical and pharmacological properties This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxyl, hydroxyl, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-1H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Key steps may include:
Formation of the pteridine ring: This step involves the cyclization of precursor molecules under acidic or basic conditions.
Attachment of the aminoethyl group: This is achieved through nucleophilic substitution reactions.
Glycosylation: The addition of sugar moieties is carried out using glycosyl donors and acceptors in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the amino groups may produce primary or secondary amines.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-1H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Folic acid: Shares a similar pteridine ring structure but differs in its side chains and functional groups.
Methotrexate: A folic acid analog used as a chemotherapy agent, with structural similarities but distinct pharmacological properties.
Uniqueness
The uniqueness of (2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-1H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid lies in its complex structure and the presence of multiple functional groups, which confer diverse reactivity and potential applications. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and therapeutic development.
Properties
CAS No. |
125794-90-3 |
---|---|
Molecular Formula |
C38H51N8O22P |
Molecular Weight |
1002.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C38H51N8O22P/c1-15(20-12-40-32-28(42-20)35(60)46-38(39)45-32)41-17-4-2-16(3-5-17)10-21(47)29(55)22(48)13-65-37-31(57)30(56)24(67-37)14-66-69(63,64)68-23(7-9-26(51)52)34(59)43-18(6-8-25(49)50)33(58)44-19(36(61)62)11-27(53)54/h2-5,12,15,18-19,21-24,29-31,37,41,47-48,55-57H,6-11,13-14H2,1H3,(H,43,59)(H,44,58)(H,49,50)(H,51,52)(H,53,54)(H,61,62)(H,63,64)(H3,39,40,45,46,60)/t15?,18-,19-,21?,22?,23?,24?,29?,30?,31?,37?/m0/s1 |
InChI Key |
QZUKXTYVYRNLDR-ZTZXGBDYSA-N |
Isomeric SMILES |
CC(C1=CN=C2C(=N1)C(=O)N=C(N2)N)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)O)O)O)O |
SMILES |
CC(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)O)O)O)O)O |
Canonical SMILES |
CC(C1=CN=C2C(=N1)C(=O)N=C(N2)N)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)O)O)O)O)O |
Synonyms |
tatiopterin |
Origin of Product |
United States |
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